This compound is classified as a purine derivative due to its structural similarity to adenine and guanine, which are key nucleobases in DNA and RNA. It may be synthesized from natural sources or through chemical synthesis methods in laboratory settings. The classification of this compound falls under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid can be achieved through several methods:
The molecular structure of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid can be described as follows:
Molecular modeling techniques such as molecular dynamics simulations can provide insights into the conformational flexibility and stability of the compound under physiological conditions. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure.
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid can participate in various chemical reactions:
The reaction conditions such as solvent choice (e.g., water, ethanol), temperature control, and reaction time are crucial for optimizing yields in these transformations.
The mechanism of action for (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid is primarily associated with its interaction with biological targets:
Studies involving kinetic assays can elucidate the binding affinity and inhibitory constants of this compound against target enzymes or receptors.
The physical and chemical properties of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid include:
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions.
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid has potential applications in various fields:
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid is systematically named as a xanthine derivative featuring acetic acid substitution at the N⁹ position. Its core structure retains the purine dione system with methyl groups at N¹ and N³. Key identifiers include:
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| CAS No. | 500542-20-1 |
| Molecular Formula | C₉H₁₀N₄O₄ |
| Molecular Weight | 238.20 g/mol |
| IUPAC Name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetic acid |
| SMILES | O=C(N(C)C(N1C)=O)C2=C1N(CC(O)=O)C=N2 |
| InChI Key | BGEGJDQJVUMDLU-UHFFFAOYSA-N |
The SMILES string and InChIKey (BGEGJDQJVUMDLU-UHFFFAOYSA-N) confirm the connectivity and stereochemical uniqueness [1] [2]. The structure comprises a 1,3-dimethylxanthine (theophylline) scaffold linked to an acetic acid moiety via the N⁹ nitrogen, significantly influencing its electronic distribution and hydrogen-bonding capacity [3].
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: